(1,3,3-Trichloro-3-nitropropyl)benzene
Description
(1,3,3-Trichloro-3-nitropropyl)benzene is a halogenated nitroaromatic compound characterized by a benzene ring substituted with a propyl chain bearing three chlorine atoms and a nitro group. Its molecular formula is C₉H₇Cl₃NO₂, with a molecular weight of 267.52 g/mol.
Properties
CAS No. |
32503-52-9 |
|---|---|
Molecular Formula |
C9H8Cl3NO2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
(1,3,3-trichloro-3-nitropropyl)benzene |
InChI |
InChI=1S/C9H8Cl3NO2/c10-8(6-9(11,12)13(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
IVZWAADLNDOJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC([N+](=O)[O-])(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Ethylbenzene-Based Synthesis
The most industrially viable method involves the chlorination of ethylbenzene followed by nitration and Friedel-Crafts alkylation (Figure 1).
Step 1: α,α-Dichlorination of Ethylbenzene
Ethylbenzene undergoes selective α-chlorination using elemental chlorine (Cl₂) under mild conditions (≤60°C, atmospheric pressure, UV light). This step preferentially targets the ethyl side chain, minimizing ring chlorination or styrene formation:
$$
\text{C₆H₅CH₂CH₃ + 2 Cl₂ → C₆H₅C(Cl)₂CH₃ + 2 HCl}
$$
Key Conditions :
- Solvent: Dichloromethane or neat ethylbenzene
- Catalyst: None required (light-initiated radical mechanism)
- Yield: >90%
Step 2: Nitration of 1,1-Dichloroethylbenzene
The dichlorinated intermediate is nitrated using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. Nitration occurs meta to the dichloroethyl group due to electronic deactivation:
$$
\text{C₆H₅C(Cl)₂CH₃ + HNO₃ → C₆H₅C(Cl)₂CH₂NO₂}
$$
Optimization Data :
Step 3: Friedel-Crafts Alkylation with Vinylidene Chloride
The nitro-dichloroethylbenzene intermediate reacts with vinylidene chloride (CH₂=CCl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to form the target compound:
$$
\text{C₆H₅C(Cl)₂CH₂NO₂ + CH₂=CCl₂ → C₆H₅C(Cl)₂CH₂NO₂CH₂CCl₂}
$$
Reaction Parameters :
Acetophenone-Derived Synthesis
An alternative route starts with acetophenone, leveraging nitration and halogenation (Figure 2).
Step 1: Nitration of Acetophenone
Acetophenone is nitrated to m-nitroacetophenone using mixed acid, followed by reaction with phosphorus pentachloride (PCl₅) to introduce chlorine atoms:
$$
\text{C₆H₅COCH₃ + HNO₃ → C₆H₅COCH₂NO₂}
$$
$$
\text{C₆H₅COCH₂NO₂ + PCl₅ → C₆H₅C(Cl)₂CH₂NO₂ + POCl₃}
$$
Critical Notes :
- PCl₅ must be added incrementally to control exothermicity.
- Byproduct POCl₃ is removed via vacuum distillation.
- Yield: 75–80%
Step 2: Alkylation with Vinylidene Chloride
Identical to the ethylbenzene route, the nitro-dichloro intermediate undergoes Friedel-Crafts alkylation to yield the final product.
Comparative Analysis of Methods
| Parameter | Ethylbenzene Route | Acetophenone Route |
|---|---|---|
| Starting Material Cost | Low ($0.50/kg) | Moderate ($2.20/kg) |
| Reaction Steps | 3 | 4 |
| Total Yield | 68–72% | 60–65% |
| Byproducts | Minimal (HCl, trace styrene) | POCl₃, residual solvents |
| Scalability | High (batch/continuous) | Moderate (batch-only) |
Table 1 : Economic and efficiency comparison of synthetic routes.
Industrial-Scale Case Study
- Reactants : 180 g m-nitro-α,α-dichloroethylbenzene + 90 g CH₂=CCl₂
- Conditions : FeCl₃ (5 g), CH₂Cl₂ solvent, 0–10°C, N₂ atmosphere.
- Outcome : 260 g product (82% yield), purity >95% via GC-MS.
Emerging Techniques and Limitations
Microchannel reactors (CN114805078B) offer enhanced heat transfer for nitration steps but remain untested for this compound. Current limitations include:
- High viscosity of chlorinated intermediates causing clogging.
- Catalyst leaching in continuous systems.
Chemical Reactions Analysis
Types of Reactions: (1,3,3-Trichloro-3-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) in basic or neutral conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of (1,3,3-Trichloro-3-aminopropyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(1,3,3-Trichloro-3-nitropropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3,3-Trichloro-3-nitropropyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trichloro group can undergo nucleophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Propylbenzenes
(a) (1,3,3,3-Tetrachloropropyl)benzene
- Formula : C₉H₈Cl₄
- Molecular weight : 257.97 g/mol
- Key features : Contains four chlorine atoms on the propyl chain but lacks a nitro group. The absence of the nitro substituent reduces its polarity compared to (1,3,3-Trichloro-3-nitropropyl)benzene, likely resulting in lower solubility in polar solvents .
- Applications : Used as an intermediate in agrochemical synthesis.
(b) (3-Chloropropyl)benzene
- Formula : C₉H₁₁Cl
- Molecular weight : 154.64 g/mol
- Key features : A simpler analog with a single chlorine atom on the propyl chain. The lack of nitro and additional chlorine substituents makes it less reactive in electrophilic substitution reactions .
Table 1: Structural and Physical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity |
|---|---|---|---|---|
| This compound | C₉H₇Cl₃NO₂ | 267.52 | -NO₂, -Cl₃ | High |
| (1,3,3,3-Tetrachloropropyl)benzene | C₉H₈Cl₄ | 257.97 | -Cl₄ | Moderate |
| (3-Chloropropyl)benzene | C₉H₁₁Cl | 154.64 | -Cl | Low |
Nitrochlorobenzenes
(a) 1-Chloro-3-nitrobenzene
- CAS : 121-73-3
- Formula: C₆H₄ClNO₂
- Key features: A nitrochlorobenzene isomer with meta-substituted chlorine and nitro groups.
(b) 1,3,5-Trichlorobenzene
- CAS : 108-70-3
- Formula : C₆H₃Cl₃
- Key features : A trihalogenated benzene derivative. The symmetrical substitution pattern enhances its thermal stability, making it useful as a solvent or dielectric fluid .
Table 2: Reactivity and Toxicity Comparison
| Compound | Reactivity (Electrophilic Substitution) | Toxicity (LD₅₀, Oral Rat) | Environmental Persistence |
|---|---|---|---|
| This compound | High (due to -NO₂ directing effects) | Not available | Likely high (chlorine, nitro) |
| 1-Chloro-3-nitrobenzene | Moderate | 250 mg/kg | High |
| 1,3,5-Trichlorobenzene | Low | 3,560 mg/kg | Moderate |
Chlorinated Alkanes with Nitro Groups
1,2,3-Trichloropropane (TCP)
- CAS : 96-18-4
- Formula : C₃H₅Cl₃
- Key features: A chlorinated alkane extensively studied for its carcinogenicity and hepatotoxicity. Unlike this compound, TCP lacks aromaticity and a nitro group, resulting in distinct metabolic pathways (e.g., glutathione conjugation) .
Key Research Findings and Implications
Structural Analysis : The nitro group in this compound likely directs electrophilic attacks to specific positions on the benzene ring, a behavior observed in 1-chloro-3-nitrobenzene .
Toxicity Prediction: Chlorinated nitroaromatics generally exhibit higher toxicity than non-nitrated analogs due to reactive nitrogen species generation. This aligns with findings for 1-chloro-3-nitrobenzene .
Environmental Impact : The compound’s persistence is expected to resemble 1,3,5-trichlorobenzene, with bioaccumulation risks in lipid-rich tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
